molecular formula C14H17IN4 B12814577 (4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine

(4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine

Cat. No.: B12814577
M. Wt: 368.22 g/mol
InChI Key: GPCXXYKBDUYTBV-UHFFFAOYSA-N
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Description

4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline is a complex organic compound that features a triazoloazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline typically involves multiple steps. One common method includes the reaction of 4-iodoaniline with a suitable triazoloazepine precursor under controlled conditions. The reaction is often carried out in a mixed solvent system, such as trifluoroacetic acid and dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazoloazepine ring system plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)aniline
  • 4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)aniline

Uniqueness

4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline is unique due to its specific triazoloazepine ring system, which imparts distinct chemical and biological properties. Its iodine atom also allows for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H17IN4

Molecular Weight

368.22 g/mol

IUPAC Name

4-iodo-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

InChI

InChI=1S/C14H17IN4/c15-11-5-7-12(8-6-11)16-10-14-18-17-13-4-2-1-3-9-19(13)14/h5-8,16H,1-4,9-10H2

InChI Key

GPCXXYKBDUYTBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CNC3=CC=C(C=C3)I

Origin of Product

United States

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